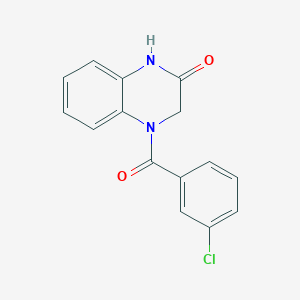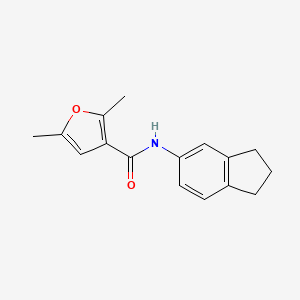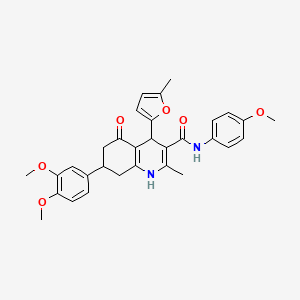
2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone (ATQ) is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several applications in the fields of biochemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Traceless Solid-Phase Synthesis : A novel approach for the parallel solid-phase synthesis of 2-arylamino-substituted quinazolinones, including compounds structurally related to 2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone, has been developed. This method involves acylation, nitro group reduction, reaction with arylisothiocyanates, and intramolecular cyclization, offering an efficient route to obtain these compounds in good yield and purity (Yongping Yu, J. Ostresh, R. Houghten, 2002).
Convenient Synthesis of Derivatives : Research has been conducted on synthesizing a range of triazoloquinazolinones starting from 3-amino-2-anilino-4(3H)-quinazolinone, demonstrating versatile reactions that yield biologically active compounds under varied conditions (G. El‐Hiti, 1997).
Ionic Liquid Catalyzed Synthesis : The use of ionic liquids for the synthesis of 4(3H)-quinazolinones through a one-pot three-component condensation offers an environmentally friendly and efficient method, highlighting the compound's versatility in organic synthesis (O. Pawar, F. Chavan, Sachin S. Sakate, Narayan D.Shinde, 2010).
Novel Anticancer Agents : Research into 2-chloromethyl-4(3H)-quinazolinone derivatives as key intermediates for developing novel anticancer agents with 4-anilinoquinazoline scaffolds has shown promising in vitro anticancer activity. This underscores the potential of such compounds in medicinal chemistry (Hong-Ze Li, Haiyun He, Yuan Han, Xin Gu, Lin He, Qing-Rong Qi, Ying-Lan Zhao, Li Yang, 2010).
Potential Bioactivities
Antimicrobial Activity : Some quinazolinone derivatives exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).
Antifungal and Antibacterial Properties : Novel arylimine derivatives containing the 4(3H)-quinazolinone moiety have shown strong antifungal and antibacterial activities, presenting a new avenue for addressing plant diseases and possibly human infections (Xianglong Wang, Pei Li, Zhining Li, Juanjuan Yin, M. He, Wei Xue, Zhiwei Chen, B. Song, 2013).
Propriétés
IUPAC Name |
2-anilino-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-18-15(10-13(11-16(18)23)17-8-5-9-24-17)22-19(20-12)21-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIXVZVZAAEJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4575965.png)

![N-(2-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4575975.png)
![3-allyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4575977.png)

![N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575984.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4575997.png)
![methyl [5-(3-bromo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576002.png)
![3-(1-benzofuran-2-yl)-4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4576004.png)

![4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4576015.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4576042.png)

